Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. [] It exhibits high potency in vitro and in vivo, effectively downregulating c-Myc and inhibiting tumor growth in xenograft studies. []
Relevance: AZD5153 shares a core [, , ]triazolo[4,3-b]pyridazine scaffold with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone. Both compounds feature a piperidine ring attached to the triazolopyridazine moiety, contributing to their potential biological activity. The presence of similar heterocyclic systems and linker units suggests potential shared structure-activity relationships with the main compound. This structural similarity makes AZD5153 a relevant compound for comparison and further investigation in the context of developing novel BET inhibitors. [https://www.semanticscholar.org/paper/12ca5048c9d1dded9c4ed9575deda1ba759faf2d]
Compound Description: SAR125844 is a potent and selective inhibitor of the c-Met kinase, a receptor tyrosine kinase frequently activated in various cancers. [] It displays promising anti-tumor activity and has been investigated as a potential therapeutic agent for MET-dependent cancers. []
Relevance: Although SAR125844 and 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone target different proteins, they share the [, , ]triazolo[4,3-b]pyridazine scaffold. This shared core structure suggests potential similarities in their physicochemical properties and potential for interactions with biological targets. [https://www.semanticscholar.org/paper/89f7fbf7ab2ba36676fb3303a207741a65f6a32a]
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) Sulfonamide Derivatives
Compound Description: These compounds are a series of novel derivatives containing the [, , ]triazolo[4,3-b]pyridazine scaffold. They have been synthesized and evaluated for their antimicrobial activities, showing good to moderate activity against various microorganisms. []
Relevance: The N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide derivatives share the central [, , ]triazolo[4,3-b]pyridazine core with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone. The presence of this common scaffold suggests that these compounds might exhibit similar chemical properties and potentially share similar mechanisms of action or biological targets. [https://www.semanticscholar.org/paper/2521ccdf110cdc9438124a6c0bf00b701b4ecb06]
Compound Description: L-838,417 is a functionally selective compound that shows preferential binding affinity for non-α1 GABAA receptors. [] Preclinical studies suggest that L-838,417 exhibits a reduced propensity to induce physical dependence compared to traditional benzodiazepines. []
Relevance: While L-838,417 lacks the piperazine ring present in 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone, it shares the essential [, , ]triazolo[4,3-b]pyridazine core structure. Both compounds also feature aromatic substituents at specific positions on the triazolopyridazine ring. This structural similarity, despite differences in other substituents, highlights the importance of the triazolopyridazine motif in potentially conferring biological activity and serves as a starting point for understanding the structure-activity relationships of these compounds. [https://www.semanticscholar.org/paper/cedfebae137830011bc5cdb23ac9d54ae02ef40b]
Compound Description: SL651498 is another functionally selective compound that displays a preference for binding to specific subtypes of GABAA receptors, particularly those lacking the α1 subunit. [] This selectivity profile suggests potential therapeutic applications in anxiety and related disorders with a potentially reduced risk of sedation compared to traditional benzodiazepines. []
Relevance: SGX523, like 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone, contains the [, , ]triazolo[4,3-b]pyridazine core. Understanding the metabolic profile and potential for crystal formation of SGX523, particularly in relation to its triazolopyridazine moiety, could provide valuable insights into the potential toxicological considerations for 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone. [https://www.semanticscholar.org/paper/74473da2651c255e85b92a7d4c59035aff1584cf]
Compound Description: Compound 1 is a potent and selective c-Met inhibitor. [] Despite its promising pharmacological profile, Compound 1 exhibits high in vitro NADPH-dependent covalent binding to microsomal proteins, raising concerns about potential toxicity. []
Relevance: Compound 1 shares a structural resemblance with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone, particularly the presence of the [, , ]triazolo[4,3-b]pyridazine core. Investigating the metabolic liabilities of Compound 1, particularly the role of the triazolopyridazine moiety in its bioactivation and covalent binding, could offer important insights for assessing the safety profile of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone. [https://www.semanticscholar.org/paper/800b5163714236e86bb823063ad324b7db6bb67b]
Compound Description: Compound 2 was developed as a potential improvement over Compound 1, aiming to reduce bioactivation and potential toxicity. While it retains the core [, , ]triazolo[4,3-b]pyridazine scaffold, Compound 2 incorporates modifications to shift metabolic transformations away from the isothiazole ring. Despite these efforts, Compound 2 still displayed glutathione conjugation and covalent binding in vitro and in vivo, albeit to a lesser extent than Compound 1. []
Relevance: Comparing Compound 2 with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone offers valuable information about the potential metabolic liabilities associated with the [, , ]triazolo[4,3-b]pyridazine core. The efforts to mitigate bioactivation in Compound 2 highlight potential challenges in developing drugs containing this scaffold and emphasize the need for careful evaluation of metabolic stability and potential toxicity during drug development. [https://www.semanticscholar.org/paper/800b5163714236e86bb823063ad324b7db6bb67b]
This list of related compounds, while not exhaustive, provides a starting point for understanding the structural diversity and potential applications of compounds containing the [, , ]triazolo[4,3-b]pyridazine core, particularly in relation to 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone. Further exploration of these compounds and their analogs could lead to the development of novel therapeutics with improved efficacy and safety profiles.
Overview
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone is a complex organic compound with significant interest in medicinal chemistry. This compound features a triazolo-pyridazine moiety which has been associated with various biological activities, including potential therapeutic effects.
Source: The compound can be synthesized from readily available precursors and is often studied in the context of drug development due to its unique structural properties.
Classification: It belongs to the class of triazole-containing compounds, which are known for their diverse pharmacological profiles. The presence of the piperazine ring and chloro-methylphenoxy group enhances its biological activity and solubility.
Synthesis Analysis
The synthesis of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone typically involves several key steps:
Formation of the Triazolo-Pyridazine Core: The initial step often involves the cyclization of appropriate hydrazones or hydrazines with suitable carbonyl compounds to form the triazolo-pyridazine structure. This can be achieved through a one-pot reaction or multi-step synthesis.
Piperazine Attachment: The piperazine moiety is introduced via nucleophilic substitution reactions where a piperazine derivative reacts with the activated triazolo-pyridazine intermediate.
Chloro-Methylphenoxy Group Addition: The final step involves the introduction of the chloro-methylphenoxy group through etherification or acylation processes, typically utilizing chlorinated phenolic compounds.
Technical details may include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Molecular Structure Analysis
The molecular structure of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone can be represented by its molecular formula C17H20ClN5O.
Key structural features include:
Triazolo-Pyridazine Ring: A fused ring system contributing to its biological activity.
Piperazine Ring: A six-membered ring that enhances solubility and biological interaction.
Chloro-Methylphenoxy Group: Provides additional pharmacological properties and influences lipophilicity.
Data such as molecular weight (approximately 350 g/mol) and specific stereochemistry can be derived from computational chemistry methods or experimental techniques like NMR spectroscopy.
Chemical Reactions Analysis
The compound can undergo various chemical reactions typical for organic molecules:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ethanone moiety may hydrolyze in aqueous conditions, affecting its stability.
Reductive Reactions: Reduction of certain functional groups can lead to derivatives with altered pharmacological profiles.
These reactions are crucial for modifying the compound for specific applications in drug design and development.
Mechanism of Action
The mechanism of action for 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone is not fully elucidated but may involve:
Receptor Binding: The compound likely interacts with specific receptors in biological systems, potentially influencing neurotransmitter pathways.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in disease processes, contributing to its therapeutic effects.
Data from pharmacological studies would provide insights into its efficacy and safety profile.
Physical and Chemical Properties Analysis
The physical properties of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone include:
Appearance: Typically a solid or crystalline form.
Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water due to hydrophobic groups.
Chemical properties include:
Stability: May be sensitive to light and moisture; should be stored in a cool, dark place.
Relevant data can be obtained from spectral analysis (NMR, IR) and stability testing under various conditions.
Applications
This compound has potential applications in:
Pharmaceutical Research: As a lead compound for developing new drugs targeting neurological disorders or cancer.
Biochemical Studies: To explore mechanisms of action related to triazole derivatives in biological systems.
Synthetic Chemistry: As a building block for synthesizing more complex molecules with desired biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.